Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Overview
Description
“Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O3S . It is used in various fields of research .
Synthesis Analysis
The synthesis of “Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” involves the bubbling of dry hydrogen chloride gas into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3 (2H)-one in acetic acid until saturated . The mixture is then allowed to stand for 2 days, concentrated under reduced pressure, and the precipitate is filtered and recrystallized from methanol .Molecular Structure Analysis
The molecular structure of “Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is represented by the InChI code1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
. The compound has a molecular weight of 227.07 . Physical And Chemical Properties Analysis
“Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is a solid compound . It has a boiling point of 282.8°C at 760 mmHg . The compound is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate, derived from methyl 3-hydroxythiophene-2-carboxylate, is involved in chemical reactions leading to various compounds. It has been used in reactions to yield thiophene-2,4-diols, which are subsequently transformed into 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be thermally decarboxylated or decarboxylated and dealkylated to form ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Chemical Reactions and Synthesis Routes
- The compound is a key reactant in producing 5-substituted derivatives. These derivatives demonstrate different behaviors in chlorination reactions and subsequent reactions with active hydrogen-containing compounds (Corral, Lissavetzky, & Manzanares, 1990).
- Nitration of methyl-3-hydroxythiophene-2-carboxylate, a related compound, leads to products that have paved the way for the creation of new ring systems in chemistry, expanding the understanding of structural chemistry in thiophene derivatives (Barker, Huddleston, Wood, & Burkitt, 2001).
Pharmaceutical Applications
- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate derivatives have been explored in the synthesis of novel compounds with potential pharmaceutical applications. This includes the creation of derivatives containing isoxazole and isothiazole moieties, which have shown synergistic effects with certain antitumor drugs in chemotherapy for brain tumors (Kletskov et al., 2018).
Material Science Applications
- In the field of material science, derivatives of methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate have been used in the synthesis of complex dyes for textiles. These dyes, after complexation with metals like copper, cobalt, and zinc, have been applied to polyester and nylon fabrics, exhibiting good fastness properties and offering a range of color shades (Abolude et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYOKWYLOLTNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716091 | |
Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
CAS RN |
96232-70-1 | |
Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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